Cyprodenate maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of cyprodenate maleate involves the esterification of 2-dimethylaminoethanol with 3-cyclohexylpropanoic acid, followed by the formation of the maleate salt. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Cyprodenate maleate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Cyprodenate maleate has been studied for various scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and amine substitution reactions.
Biology: Research has explored its effects on neurotransmitter systems and its potential as a cognitive enhancer.
Medicine: Historically, it was used to counteract the sedative effects of benzodiazepines.
Industry: Its derivatives are investigated for potential use in the synthesis of other pharmacologically active compounds
Mechanism of Action
Cyprodenate maleate exerts its effects primarily through the production of dimethylethanolamine, which is believed to enhance cholinergic function in the brain. This enhancement is thought to improve cognitive functions such as memory and learning. The molecular targets include cholinergic receptors and pathways involved in neurotransmitter release .
Comparison with Similar Compounds
Cyprodenate maleate is similar to other stimulant and nootropic compounds such as meclofenoxate and dimethylaminoethanol. it is unique in its specific use as an antidote for benzodiazepine-induced sedation. Similar compounds include:
Meclofenoxate: Another nootropic that also produces dimethylethanolamine as a metabolite.
Dimethylaminoethanol: A precursor in the synthesis of this compound and other related compounds
This compound stands out due to its specific historical application and its unique metabolic pathway involving dimethylethanolamine.
Properties
CAS No. |
22266-25-7 |
---|---|
Molecular Formula |
C17H29NO6 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(dimethylamino)ethyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C13H25NO2.C4H4O4/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YRQYSMZARWKIIW-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)CCC1CCCCC1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCOC(=O)CCC1CCCCC1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.